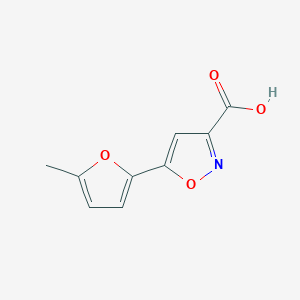

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

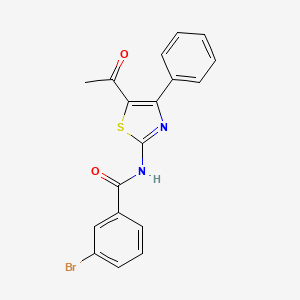

“(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2138332-78-0 . It has a molecular weight of 232.65 . The IUPAC name for this compound is benzo[c][1,2,5]oxadiazol-5-ylmethanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride” is 1S/C7H5ClN2O3S/c8-14(11,12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis of Fused s-Triazoles

Research has shown the reactivity of methanesulfonyl-containing compounds in the synthesis of fused s-triazoles through intramolecular ring transformations. This highlights the role of methanesulfonyl chloride in facilitating cyclodehydration reactions, leading to the formation of structurally complex molecules with potential biological activities (Sasaki, Ohno, & Ito, 1984).

Regioselective Mesylation

Methanesulfonyl chloride derivatives have been employed as effective reagents for selective mesylation, demonstrating their utility in differentiating amino groups within a molecule. This selective reactivity underscores the importance of methanesulfonyl chloride in synthetic chemistry for the modification of amino-containing compounds (Kim, Sung, Choi, & Kim, 1999).

One-Pot Synthesis of Benzoxazoles

The utility of methanesulfonyl chloride is further exemplified in the one-pot synthesis of benzoxazoles from carboxylic acids. This process highlights its catalytic efficiency in facilitating the generation of benzoxazoles, a class of compounds known for their wide range of biological activities (Kumar, Rudrawar, & Chakraborti, 2008).

Green Chemistry Applications

Methanesulfonyl chloride is also featured in 'green' chemistry methodologies, such as the benzoylation of nucleosides using benzoyl cyanide in ionic liquids. This approach represents a milder, environmentally friendly alternative to traditional benzoylation methods, emphasizing the role of methanesulfonyl chloride in sustainable chemistry practices (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005).

Material Science and Energy Storage

- Ionic Liquids and Energy Storage: Research involving methanesulfonyl chloride-aluminum chloride ionic liquids has explored their application in energy storage, specifically in the electrochemical properties of vanadium pentoxide films. This work contributes to the development of advanced materials for sodium insertion processes, which are critical for battery technology and energy storage solutions (Su, Winnick, & Kohl, 2001).

Safety and Hazards

Zukünftige Richtungen

As for future directions, “(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride” and its derivatives could be explored further in various fields of research. For instance, 2,1,3-Benzoxadiazole derivatives have been studied as new fluorophores , suggesting potential applications in fluorescence-based techniques.

Eigenschaften

IUPAC Name |

2,1,3-benzoxadiazol-5-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S/c8-14(11,12)4-5-1-2-6-7(3-5)10-13-9-6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJABDERKAGOGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,1,3-Benzoxadiazol-5-yl)methanesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2733419.png)

![tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2733421.png)

![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2733425.png)

![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)

![7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2733433.png)